2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Medicinal Chemistry Property Prediction Lipophilicity

The precise para-cyano and 2,6-dimethyl architecture on this phenylacetic acid scaffold is non-negotiable for your synthesis. Regioisomers (e.g., 3-cyano-4,5-dimethyl) or the non-cyano analog alter LogP (1.8 vs ~2.5) and TPSA (61.1 vs 37.3 Ų), jeopardizing kinase inhibitor SAR and Eluxadoline impurity quantification. Patented Merck process validates industrial scalability. Ensure reproducible outcomes, regulatory compliance, and de-risked scale-up by choosing this specific compound.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 181300-36-7
Cat. No. B3380089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyano-2,6-dimethylphenyl)acetic acid
CAS181300-36-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(=O)O)C)C#N
InChIInChI=1S/C11H11NO2/c1-7-3-9(6-12)4-8(2)10(7)5-11(13)14/h3-4H,5H2,1-2H3,(H,13,14)
InChIKeyJFEIHSUESSYCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7): A Strategic, Cyano-Activated Building Block for Advanced Pharmaceutical Synthesis


2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS: 181300-36-7) is an aromatic, substituted phenylacetic acid derivative distinguished by a strong electron-withdrawing cyano group at the para-position and two sterically hindering methyl groups at the 2- and 6-positions [1]. With a molecular weight of 189.21 g/mol and a purity typically ≥95% from major suppliers, it serves as a high-value intermediate and a versatile building block in medicinal chemistry and organic synthesis . Its unique structural features confer distinct physicochemical properties, including a predicted LogP of ~1.8 and a Topological Polar Surface Area (TPSA) of 61.1 Ų, which influence its reactivity and suitability for constructing complex, biologically active molecules [2].

The Procurement Risk of Substituting 2-(4-Cyano-2,6-dimethylphenyl)acetic acid with Unoptimized Analogs


Direct substitution of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid with other phenylacetic acid derivatives, including its regioisomers or the non-cyano analog, introduces significant risk to synthetic reproducibility and final compound bioactivity. The precise positioning of the electron-withdrawing cyano group at the 4-position, in concert with the steric bulk of the 2,6-dimethyl groups, creates a unique electronic and steric environment [1]. This specific architecture directly impacts the molecule's reactivity in downstream synthetic steps such as amide coupling or Suzuki-Miyaura cross-coupling, and dictates its physicochemical parameters (e.g., LogP, TPSA) [2]. Using a regioisomer with a different substitution pattern, such as 3-Cyano-4,5-dimethylphenylacetic acid (CAS 1807282-71-8) [3] or 4-Cyano-2,5-dimethylphenylacetic acid (CAS 1807292-34-7) [4], would alter these critical properties, potentially leading to failed reactions or a final compound with altered potency, selectivity, or pharmacokinetic profile. The quantitative evidence below underscores why this specific compound must be treated as a distinct, non-interchangeable chemical entity.

Quantitative Evidence for Prioritizing 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Over Closest Analogs


Physicochemical Property Differentiation: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid vs. the Non-Cyano Analog

The introduction of the cyano group fundamentally alters the compound's physicochemical profile compared to its non-cyano analog, 2-(2,6-dimethylphenyl)acetic acid. While the latter lacks a polar heteroatom, the target compound's cyano moiety contributes to a higher Topological Polar Surface Area (TPSA) and a different LogP value, directly impacting membrane permeability and solubility. This is a critical differentiator for medicinal chemists designing compounds with favorable ADME properties [1].

Medicinal Chemistry Property Prediction Lipophilicity

Synthetic Utility: A Key Intermediate for Next-Generation Kinase Inhibitors

Derivatives of 2-(4-cyano-2,6-dimethylphenyl)acetic acid are explicitly employed as key intermediates in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment [1]. A related compound, (Z)-Methyl 2-Acetamido-3-(4-Cyano-2,6-Dimethylphenyl)Acrylate, which shares the identical core structure, is used due to its ability to support selective binding to enzyme active sites [1]. This application is not described for the simpler, non-cyano analog 2-(2,6-dimethylphenyl)acetic acid, which is typically listed only as a general research chemical .

Organic Synthesis Kinase Inhibitors Pharmaceutical Intermediates

Role as a Critical Impurity Marker in Pharmaceutical Manufacturing

The (S)-2-(tert-Butoxycarbonylamino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid derivative, which incorporates the 2-(4-cyano-2,6-dimethylphenyl) core, is an identified impurity of Eluxadoline, an FDA-approved drug for treating irritable bowel syndrome with diarrhea (IBS-D) [1]. This establishes the compound's direct relevance as an analytical reference standard for pharmaceutical quality control (QC), a specialized and high-value application distinct from its use as a general building block.

Pharmaceutical Analysis Impurity Profiling Quality Control

Synthetic Accessibility and Purity: A Benchmark for Advanced Intermediates

Unlike many niche, custom-synthesized analogs which may have limited availability or variable purity, 2-(4-Cyano-2,6-dimethylphenyl)acetic acid is readily procurable from multiple global vendors with a specified purity of ≥95% . This level of assured purity and commercial availability is not guaranteed for its closest regioisomers, such as 3-Cyano-4,5-dimethylphenylacetic acid (CAS 1807282-71-8) or 4-Cyano-2,5-dimethylphenylacetic acid (CAS 1807292-34-7), which are often only available from specialty chemical suppliers and may have limited stock or batch-to-batch consistency data [1][2].

Chemical Procurement Synthetic Chemistry Quality Assurance

Validated Synthetic Route: A Scalable Process for Industrial Procurement

A robust, patented process for preparing a compound of Formula I, which uses 2-(4-cyano-2,6-dimethylphenyl)acetic acid as a key starting material or intermediate, has been established and assigned to Merck Sharp & Dohme Corp [1]. The patent (US 8,680,271) details specific reaction conditions (alcoholic HCl, 25-70°C for 30 min-4 hrs; pH 10-11 with KOH; 50-80°C for 10-120 min) and provides a validated, scalable synthetic pathway [1]. This industrial endorsement is a strong indicator of the compound's utility and the existence of reliable, well-characterized synthetic procedures, which are not available for many closely related, less-studied analogs.

Process Chemistry Patent Analysis Scale-up

High-Value Research and Industrial Applications for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid


Medicinal Chemistry: Lead Optimization and Scaffold Hopping

Researchers engaged in lead optimization should select 2-(4-cyano-2,6-dimethylphenyl)acetic acid to systematically explore the effect of a moderately electron-withdrawing, para-positioned cyano group on target potency and ADME properties. As established, its XLogP3 (1.8) and TPSA (61.1 Ų) [1] provide a defined physicochemical starting point that is measurably different from the more lipophilic, non-cyano analog (TPSA ~37.3 Ų). Using this compound allows for a rational, property-based approach to improving solubility and reducing metabolic clearance while assessing the impact on target binding, especially when aiming to synthesize kinase inhibitors where the cyano group can serve as a crucial binding element [2].

Pharmaceutical Analytical R&D and Quality Control (QC)

Analytical chemists and QC managers must procure this compound as a certified reference standard when developing or validating analytical methods for Eluxadoline drug substance or drug product. As it is an identified impurity of this commercial drug [3], it is essential for establishing system suitability, determining relative response factors (RRFs), and accurately quantifying impurity levels in stability and release testing. The ≥95% purity specification from vendors ensures reliable performance as a standard, and substituting it with a cheaper or more readily available analog would compromise data integrity and regulatory compliance.

Process Chemistry: Route Scouting and Scale-Up

Process chemists evaluating synthetic routes for advanced pharmaceutical intermediates should prioritize 2-(4-cyano-2,6-dimethylphenyl)acetic acid due to its established role in a patented, industrial-scale process by Merck [4]. The existence of this patent, with its detailed reaction parameters (temperatures, times, pH adjustments), provides a validated starting point for route design, optimization, and technology transfer. This significantly de-risks scale-up activities compared to pursuing a novel or uncharacterized route with a regioisomeric analog, saving time and development costs.

Building Block Procurement for Targeted Library Synthesis

When planning the synthesis of a targeted library of potential kinase inhibitors, sourcing 2-(4-cyano-2,6-dimethylphenyl)acetic acid is a strategic choice. Its documented use as a key intermediate in this therapeutic area [2] provides a direct link to known chemical space. Furthermore, its widespread commercial availability and consistent ≥95% purity ensure reliable and timely supply, allowing research teams to focus on synthesis and biological evaluation rather than on sourcing and qualifying niche, custom-made isomers that may have limited availability and higher cost [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.